Furo[2,3-c]pyridin-7-amine
Description
Contextualization of Furo[2,3-c]pyridine (B168854) within Fused Heterocyclic Systems
The furo[2,3-c]pyridine scaffold is a member of the diverse class of fused heterocyclic systems, which are characterized by the sharing of one or more bonds between at least two rings, one of which is a heterocycle. This structural feature is prevalent in a vast number of natural products and synthetic compounds with significant biological activities. The fusion of a furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, with a pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, gives rise to several isomeric furopyridines, including furo[2,3-b]pyridine (B1315467), furo[3,2-b]pyridine, furo[3,2-c]pyridine (B1313802), and furo[2,3-c]pyridine. Each isomer possesses a distinct electronic distribution and steric profile, which in turn dictates its chemical reactivity and biological interactions.
The furo[2,3-c]pyridine system, in particular, has been a subject of interest due to its unique arrangement of heteroatoms. The placement of the oxygen and nitrogen atoms influences the molecule's dipole moment, hydrogen bonding capabilities, and potential for metal coordination. These properties are crucial in determining how the molecule interacts with biological targets. The synthesis of the furo[2,3-c]pyridine skeleton can be achieved through various organic reactions, including unusual outcomes of multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.govresearchgate.net For instance, the reaction of pyridoxal (B1214274) with a 2-aminoazine and an isonitrile, which is expected to yield an imidazo-fused scaffold, can instead produce a 2,3-diamino-furo[2,3-c]pyridine derivative. nih.govresearchgate.net
Significance of the Furo[2,3-c]pyridine Moiety in Contemporary Medicinal Chemistry and Drug Discovery
The furo[2,3-c]pyridine moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its structural features allow for diverse substitutions, enabling the fine-tuning of its pharmacological properties.
Table 1: Reported Biological Activities of Furo[2,3-c]pyridine Derivatives
| Biological Activity | Target/Mechanism | Reference |
| Toll-like receptor 8 (TLR8) agonism | Activation of TLR8-dependent NF-κB signaling | nih.gov |
| Anticancer | Inhibition of cyclin-dependent kinase 2 (CDK2) | mdpi.com |
| Antiviral | --- | mdpi.com |
| Antipsychotic | Modulation of serotonin (B10506) and dopamine (B1211576) receptors | nih.gov |
| Anti-inflammatory | --- | |
| Antimicrobial | --- | nih.gov |
This table is not exhaustive and represents a selection of reported activities.
One of the notable applications of the furo[2,3-c]pyridine scaffold is in the development of vaccine adjuvants. Certain 2,3-diamino-furo[2,3-c]pyridines have been identified as potent and selective agonists of Toll-like receptor 8 (TLR8), a key receptor in the innate immune system. nih.gov These compounds have been shown to upregulate chemokine ligand genes without inducing proinflammatory cytokines, suggesting they could be effective and well-tolerated adjuvants. nih.gov
Furthermore, derivatives of the isomeric furo[2,3-b]pyridine have shown promise as anticancer agents by inhibiting cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. mdpi.com This highlights the potential of the broader furopyridine class in oncology research. The versatility of the furopyridine scaffold is also evident in its exploration for antiviral and antipsychotic applications. mdpi.comnih.gov
Comparative Analysis with Related Furo-Pyridine Isomers and Analogous Ring Systems in Research
The biological and chemical properties of furo[2,3-c]pyridine are best understood in comparison to its isomers and other related heterocyclic systems. The arrangement of the furan and pyridine rings significantly impacts the molecule's characteristics.
Furo-Pyridine Isomers: The different fusion patterns of the furan and pyridine rings lead to distinct electronic and steric environments. For example, furo[3,2-c]pyridine derivatives have been investigated as new pharmacophores with potential antipsychotic activity, showing potent affinity for serotonin receptors. nih.gov In another study, a furo[3,2-c]pyridine-based iridium complex was developed for use in phosphorescent organic light-emitting diodes (OLEDs), demonstrating the scaffold's utility in materials science. researchgate.net The isomeric furo[2,3-b]pyridines have been explored as CDK2 inhibitors for cancer therapy. mdpi.com
Analogous Ring Systems:
Thieno[2,3-c]pyridines and Thieno[3,2-c]pyridines: Replacing the furan's oxygen with a sulfur atom to form a thienopyridine scaffold alters the electronic properties and potential for biological interactions. Thieno[3,2-c]pyridine (B143518) derivatives have also been synthesized and evaluated for antipsychotic activity, often in parallel with their furo[3,2-c]pyridine counterparts, revealing both similarities and differences in their pharmacological profiles. nih.gov
Pyrrolo[2,3-c]pyridines: The substitution of the furan's oxygen with a nitrogen atom results in a pyrrolopyridine core. This change introduces a basic nitrogen atom in the five-membered ring, significantly altering the compound's basicity and hydrogen-bonding capabilities.
Furo[2,3-d]pyrimidines and Pyrido[2,3-d]pyrimidines: The fusion of a furan or pyridine ring to a pyrimidine (B1678525) ring instead of a pyridine ring leads to another important class of heterocyclic compounds. These systems have been extensively studied for their diverse biological activities, including anticancer and antimicrobial properties. researchgate.netgrafiati.comderpharmachemica.com
The comparative analysis of these scaffolds underscores the importance of the specific arrangement of heteroatoms and fused rings in determining the chemical and biological properties of a compound. The furo[2,3-c]pyridine system, with its unique combination of a furan and a pyridine ring, continues to be a promising scaffold for the development of novel therapeutic agents and functional materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUIKVXKJNIGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633607 | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140240-20-5 | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140240-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Furo 2,3 C Pyridin 7 Amine and Its Derivatives
Strategies for the Construction of the Furo[2,3-c]pyridine (B168854) Core
The assembly of the furo[2,3-c]pyridine nucleus can be broadly categorized into two main approaches: the formation of the furan (B31954) ring onto a pre-existing pyridine (B92270) structure, or conversely, the construction of the pyridine ring on a furan-containing synthon. ias.ac.in
Cyclization Reactions for Furan Ring Annulation onto Pyridine Precursors
One of the primary strategies for synthesizing the furo[2,3-c]pyridine core involves the annulation of a furan ring onto a pyridine precursor. ias.ac.in This approach often starts with appropriately substituted pyridines that undergo cyclization to form the fused bicyclic system. For instance, a facile synthesis of a furo[2,3-c]pyridine derivative has been achieved in five steps starting from a known piperidinone. researchgate.net This multi-step process includes a Wittig olefination, intramolecular cyclization, oxidative dehydroselenylation, furan ring formation via reduction, and finally, aromatization. researchgate.net
Another method involves the use of 3-substituted furans as starting materials, which can undergo intramolecular Friedel-Crafts alkylation to yield tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org Although this leads to a related isomer, the underlying principle of furan ring formation is a key concept. The synthesis of the previously unreported furo[2,3-c]pyridine ring system has also been described, highlighting the novelty and importance of developing new synthetic routes to this scaffold. researchgate.net
| Starting Material | Key Reactions | Product | Reference |
| Piperidinone | Wittig olefination, Intramolecular cyclization, Oxidative dehydroselenylation, Reduction, Aromatization | Furo[2,3-c]pyridine derivative | researchgate.net |
| 3-Substituted furans | Intramolecular Friedel-Crafts alkylation | Tetrahydrofuro[3,2-c]pyridine | beilstein-journals.org |
Pyridine Ring Formation on Furan-Containing Synthons
An alternative and equally important strategy is the construction of the pyridine ring onto a furan-based starting material. ias.ac.in This approach leverages the reactivity of the furan ring to build the adjoining pyridine moiety. While specific examples directly leading to Furo[2,3-c]pyridin-7-amine are not extensively detailed in the provided results, general methods for pyridine synthesis are well-established and can be adapted. organic-chemistry.org
These methods include the Hantzsch and Kröhnke syntheses, which are traditional approaches for pyridine formation. ias.ac.in More modern techniques involve transition-metal-catalyzed reactions and multi-component reactions that offer efficient pathways to highly substituted pyridines. organic-chemistry.orgnih.gov For example, a one-pot synthesis of substituted pyridines can be achieved through a domino cyclization-oxidative aromatization approach. organic-chemistry.org The strategic application of these methods to furan derivatives bearing appropriate functional groups could provide a viable route to the furo[2,3-c]pyridine core.
| Furan Precursor Type | General Pyridine Synthesis Method | Potential Product |
| Functionalized Furan | Hantzsch Pyridine Synthesis | Substituted Furo[2,3-c]pyridine |
| Furan with active methylene (B1212753) group | Kröhnke Pyridine Synthesis | Substituted Furo[2,3-c]pyridine |
| Furan-based enamine | Aza-Diels-Alder Reaction | Fused Pyridine System |
Diversification and Functionalization of the this compound Scaffold
Once the furo[2,3-c]pyridine core is established, further diversification is necessary to explore the structure-activity relationships of its derivatives. This involves the introduction of various functional groups at specific positions on the heterocyclic scaffold.
Regioselective Amination at the C-7 Position
The introduction of an amine group at the C-7 position is a critical step in the synthesis of this compound. Achieving regioselectivity in the amination of the furo[2,3-c]pyridine ring system is a significant synthetic challenge. Detailed procedures for successive regioselective lithiations of furo[2,3-c]pyridine have been described, which can be a key step towards functionalization at specific positions, including C-7. nih.gov By using n-BuLi and a [n-BuLi/LiDMAE] superbase, various polysubstituted furo[2,3-c]pyridines can be synthesized efficiently. nih.gov These substituted intermediates can then potentially be converted to the 7-amino derivative.
While direct amination methods for the C-7 position of furo[2,3-c]pyridine are not explicitly detailed in the provided search results, the principles of nucleophilic aromatic substitution on related pyridine systems suggest that a precursor with a good leaving group at the C-7 position could be displaced by an amine or an amine equivalent.
Introduction of Substituents via Cross-Coupling Reactions (e.g., Palladium-Catalyzed Buchwald-Hartwig Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. ias.ac.inacs.org The Buchwald-Hartwig amination, in particular, is a widely used method for the formation of carbon-nitrogen bonds. acs.org This reaction can be employed to introduce the 7-amino group onto a furo[2,3-c]pyridine precursor bearing a halide or triflate at the C-7 position.
The versatility of palladium catalysis also allows for the introduction of other substituents. For instance, Stille-Kelly reactions have been used in the synthesis of related benzofuro[2,3-b]pyridines. ias.ac.in Similarly, Suzuki-Miyaura coupling can be utilized to introduce aryl or other carbon-based substituents prior to or after the formation of the core structure. These cross-coupling reactions provide a modular approach to generate a diverse library of this compound derivatives.
| Coupling Reaction | Reactants | Purpose |
| Buchwald-Hartwig Amination | 7-Halo-furo[2,3-c]pyridine, Amine | Introduction of the C-7 amino group |
| Suzuki-Miyaura Coupling | Halogenated furo[2,3-c]pyridine, Boronic acid | Introduction of aryl/alkyl groups |
| Stille-Kelly Coupling | Halogenated furo[2,3-c]pyridine, Organostannane | Introduction of carbon-based substituents |
Exploration of Multi-Component Reactions (MCRs) for Scaffold Assembly and Derivatization
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step from three or more starting materials. mdpi.com Several MCRs have been developed for the synthesis of pyridine and furan-containing heterocycles. acs.orgrsc.org
A notable example is the Groebke-Blackburn-Bienaymé (GBB) reaction, an isocyanide-based MCR, which has been shown to produce furo[2,3-c]pyridine skeletons as an "unusual" product when pyridoxal (B1214274) is used as the aldehyde component. nih.gov This reaction involves the acid-catalyzed condensation of a 2-aminoazine, an aldehyde, and an isonitrile. nih.gov This MCR provides a direct route to a substituted furo[2,3-c]pyridine scaffold which can be further modified. nih.gov
Another novel three-component synthesis of tetrahydrofuro[2,3-c]pyridines has been described, involving the reaction of an aminopentynoate, an aldehyde, and an α-isocyanoacetamide. acs.org While this yields a saturated version of the pyridine ring, subsequent aromatization could lead to the desired furo[2,3-c]pyridine core. The exploration of MCRs provides a powerful strategy for both the initial assembly of the scaffold and its subsequent derivatization, allowing for the rapid generation of a wide range of analogs. mdpi.comacs.org
Targeted Modifications at the Furan and Pyridine Moieties
The functionalization of the furo[2,3-c]pyridine core is essential for developing a diverse range of derivatives with tailored properties. Strategic modifications can be introduced at both the furan and pyridine rings, allowing for the fine-tuning of the molecule's electronic and steric characteristics.
Key to these modifications is the use of precursor molecules that are amenable to further chemical transformation. For instance, 5,7-Dibromofuro[2,3-c]pyridine serves as a versatile intermediate. The bromine atoms at the 5- and 7-positions of the pyridine ring are susceptible to nucleophilic substitution, enabling the introduction of various functional groups. This approach allows for the replacement of bromine with nucleophiles such as amines, thiols, or alkoxides, yielding a library of substituted furo[2,3-c]pyridine derivatives.
Another significant strategy involves post-modification of a pre-formed furo[2,3-c]pyridine skeleton. Research has demonstrated the synthesis of novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines starting from 2,3-diamino-furo[2,3-c]pyridine intermediates. nih.gov This process involves a diazotization reaction, which transforms the amino groups into a triazole ring fused to the furan moiety. nih.gov The synthesis can be diversified by using a range of aromatic amines, leading to a focused library of tricyclic compounds. nih.gov
Furthermore, domino heterocyclization reactions provide a pathway to complex fused systems. For example, 2-Amino-4-cyanomethyl-6-dialkylamino-3,5-pyridinedicarbonitriles can react with substituted oxiranes to yield dihydrofuro[2,3-c]-2,7-naphthyridine derivatives. enamine.net This reaction involves a selective opening of the oxirane ring followed by cyclization involving a nitrile group on the pyridine ring. enamine.net These resulting furonaphthyridines can be further converted into more complex polycyclic systems. enamine.net
The table below summarizes selected modification strategies for the furopyridine scaffold.
| Starting Material | Reagents and Conditions | Modification Type | Resulting Structure | Ref |
| Furo[2,3-c]pyridine | Br₂ or NBS in CH₂Cl₂ or CHCl₃ | Bromination | 5,7-Dibromofuro[2,3-c]pyridine | |
| 5,7-Dibromofuro[2,3-c]pyridine | Nucleophiles (e.g., amines, thiols, alkoxides) | Nucleophilic Substitution | 5,7-Disubstituted-furo[2,3-c]pyridines | |
| 2,3-Diamino-furo[2,3-c]pyridine derivatives | NaNO₂, aqueous acetic acid, 0 °C | Diazotization/Cyclization | Tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines | nih.gov |
| 2-Amino-4-cyanomethyl-6-dialkylamino-3,5-pyridinedicarbonitriles | Substituted oxiranes | Domino Heterocyclization | Dihydrofuro[2,3-c]-2,7-naphthyridine derivatives | enamine.net |
Enantioselective Synthesis and Chiral Resolution Techniques for Optically Active this compound Analogs
The development of optically active this compound analogs is a critical area of research, as stereochemistry often plays a pivotal role in the biological activity of therapeutic agents. Methodologies for achieving enantiomerically pure compounds generally fall into two categories: asymmetric synthesis and chiral resolution of racemic mixtures.
While specific literature on the enantioselective synthesis of this compound is not extensively detailed, general principles of asymmetric synthesis can be applied. For related hydrogenated furo[3,2-c]pyridines, the Pictet-Spengler reaction has been employed. beilstein-journals.org This reaction, involving the condensation of a furan-based amine with an aldehyde followed by acid-catalyzed cyclization, can generate a chiral center at the newly formed junction of the rings. beilstein-journals.org The use of chiral catalysts or auxiliaries in such a reaction could potentially induce enantioselectivity, providing a route to optically active tetrahydrofuro[c]pyridine cores.
Another established approach is the enantioselective cyclization of prochiral substrates. For instance, intramolecular aza-Heck cyclizations of alkenylcarbamates have been shown to produce chiral piperidine (B6355638) rings with high enantioselectivity. mdpi.com Applying similar transition-metal-catalyzed cyclization strategies to appropriately designed precursors could be a viable route for constructing chiral furo[2,3-c]pyridine systems.
For the separation of racemic mixtures, chiral resolution techniques are indispensable. Preparative high-performance liquid chromatography (Prep-HPLC) using a chiral stationary phase is a powerful and widely used method. This technique has been successfully applied to separate enantiomers of related heterocyclic compounds, such as pyrido-[3,4-d]pyridazine amine derivatives. google.com It is plausible that similar chiral HPLC methods could be developed for the resolution of racemic this compound analogs. Dynamic kinetic resolution (DKR) represents a more advanced strategy, combining the resolution of a racemate with in-situ racemization of the undesired enantiomer. This technique has been effectively used in the synthesis of chiral furan-2(5H)-ones and furo[3,4-c]pyrrolidinones, achieving high yields and enantiomeric excess through organocatalysis. mdpi.com
The table below outlines potential methodologies for obtaining optically active this compound analogs, based on established techniques for similar heterocyclic systems.
| Methodology | Description | Potential Application to Furo[2,3-c]pyridine | Ref |
| Asymmetric Pictet-Spengler Reaction | Acid-catalyzed cyclization of an imine derived from a furan-ethylamine and an aldehyde, using a chiral catalyst or auxiliary to induce stereocontrol. | Synthesis of chiral hydrogenated furo[2,3-c]pyridine analogs. | beilstein-journals.org |
| Enantioselective Intramolecular Cyclization | Transition-metal-catalyzed (e.g., Pd, Cu, Rh) cyclization of a prochiral precursor containing both furan and pyridine-forming fragments. | Direct asymmetric synthesis of the chiral furo[2,3-c]pyridine core. | mdpi.com |
| Chiral Preparative HPLC | Separation of a racemic mixture of furo[2,3-c]pyridine analogs on a column with a chiral stationary phase. | Resolution of enantiomers from a racemic synthesis. | google.com |
| Dynamic Kinetic Resolution (DKR) | Combination of enzymatic or chemical kinetic resolution with the racemization of the slower-reacting enantiomer. | Potentially applicable to functionalized furo[2,3-c]pyridine intermediates to yield a single enantiomer in high yield. | mdpi.com |
Structure Activity Relationship Sar and Structure Based Drug Design Sbdd Studies of Furo 2,3 C Pyridin 7 Amine Analogs
Systematic Investigation of Substituent Effects on Biological Potency and Selectivity
The biological activity of Furo[2,3-c]pyridin-7-amine analogs is profoundly influenced by the nature and position of substituents on the core structure. Researchers have methodically explored these effects to optimize potency and selectivity.
While direct SAR studies on the C-7 amino group of the parent this compound are not extensively detailed in the provided literature, valuable insights can be drawn from closely related analogs, such as 2,3-diamino-furo[2,3-c]pyridines and other heterocyclic systems where the C-7 position has been modified.
In studies on analogous oxazolo[5,4-d]pyrimidines, the introduction of benzylamino or phenylethylamino moieties at the C(7) position resulted in a lack of activity in a human umbilical vein endothelial cell (HUVEC) proliferation assay. mdpi.com Conversely, substituting the C(7) position with an anilino moiety led to potent VEGFR2 and EGFR inhibitors. mdpi.com Specifically, a compound featuring a N'-phenylurea moiety at the C(7) position was crucial for interacting with Aurora kinase A (AURKA), while its replacement with a N'-cyclopropylurea moiety resulted in a loss of activity. mdpi.com These findings underscore the critical role of the substituent's size, electronics, and hydrogen-bonding capacity at this position for receptor interaction.
The furan (B31954) ring, particularly the C-2 position, has been a major focus for synthetic modification and SAR studies. The electrophilic substitution reactions of furan primarily occur at the C-2 position. ijabbr.com In a focused library of 2,3-diamino-furo[2,3-c]pyridines investigated as Toll-like receptor 8 (TLR8) agonists, a distinct SAR was observed with varying substituents at C-2. scispace.com
Investigations into furo[2,3-c]quinolines, a closely related scaffold, revealed that substituents at the C-2 position are critical for TLR8 agonistic activity. nih.gov A one-pot Sonogashira coupling followed by cyclization has been used to generate a variety of 2-substituted analogs. nih.gov Studies on these analogs demonstrated that a C2-butyl group was particularly effective, while introducing substituents at other positions, such as a C1-benzyl group, led to inactive compounds. nih.gov
The following table summarizes the observed effects of C-2 substitutions on the furan ring of furo[2,3-c]pyridine (B168854) and quinoline (B57606) analogs on human TLR8 activity.
| Substituent at C-2 | Analog Series | Observed Effect on hTLR8 Activity | Reference(s) |
| Butyl | Furo[2,3-c]quinoline | Active agonist | nih.govacs.org |
| Phenyl | Furo[2,3-c]pyridine | Inactive | scispace.com |
| Cyclohexyl | Furo[2,3-c]pyridine | Active | scispace.com |
| Benzyl | Furo[2,3-c]pyridine | Active | scispace.com |
| Linear Aliphatic (e.g., Pentyl) | Furo[2,3-c]pyridine | Displayed maximum TLR8 activity | scispace.com |
| Branched Aliphatic | Furo[2,3-c]pyridine | Diminished activity | scispace.com |
| Aromatic | Furo[2,3-c]pyridine | Devoid of TLR8 activity | scispace.com |
In melatonin (B1676174) analogues derived from furo[2,3-c]pyridines, the steric hindrance and conformation of an aryl group at the C-2 position were evaluated for their effect on receptor selectivity. researchgate.net This highlights that beyond simple presence, the three-dimensional structure of the C-2 substituent is key to modulating biological activity.
Modifications on the pyridine (B92270) ring of the Furo[2,3-c]pyridine scaffold also play a significant role in determining the pharmacological profile. In the synthesis of a potent HIV-1 non-nucleoside reverse transcriptase inhibitor, a 7-chloro substituent was initially present on the furo[2,3-c]pyridine core. acs.org This chloro group was subsequently removed via reductive means during the synthetic sequence, indicating that this position is synthetically accessible and that its substitution pattern (e.g., halogen vs. hydrogen) can be modulated. acs.org
While direct SAR is sparse for this position on this compound in the provided results, studies on the isomeric furo[2,3-b]pyridines show that substitution on the pyridine ring is a viable strategy for altering biological activity. ias.ac.in For the analogous thieno[3,2-c]pyridine (B143518) core, substitutions on the pyridine ring are known to tune electronic properties for applications in materials science and medicinal chemistry.
Impact of Substitutions on the Furan Ring (C-2, C-3)
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
QSAR studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. For this compound derivatives, 3D-QSAR modeling has been successfully applied. A specific study focused on 7-aminofuro[2,3-c]pyridine derivatives as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), employing both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to provide predictive insights for designing more potent inhibitors. researchgate.net
Furthermore, broader QSAR studies on diverse heterocyclic scaffolds, including furo[2,3-c]pyridines, have been conducted to understand the determinants of activity at human Toll-like receptors 7 and 8. acs.org These models help to rationalize the observed SAR and guide the synthesis of new analogs with improved activity profiles. For instance, QSAR models for related pyrazolopyridine and furopyridine derivatives have been generated to determine the structural requirements for inhibiting Cyclin-Dependent Kinase 2 (CDK2). mdpi.com
Conformational Analysis and its Correlation with Receptor Binding and Activity
The three-dimensional conformation of this compound analogs is critical for their interaction with biological targets. Conformational analysis, often coupled with molecular docking, helps to elucidate how these molecules fit into receptor binding sites.
For melatonin analogues based on the furo[2,3-c]pyridine scaffold, the conformation of the aryl group at the C-2 position was specifically assessed to understand its impact on selectivity between melatonin receptors. researchgate.net Docking analyses have been performed on new pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-8-amines, which are structurally related, to understand their binding modes. mdpi.com In these studies, the interaction of the compounds was found to potentially alter the flexibility and function of the target protein, DNA methyltransferase 1 (DNMT1). mdpi.com
Quantum mechanics (QM)-based scoring protocols have been used to design pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors, a process that inherently involves analyzing the conformational preferences of the molecules to predict their binding affinity. muni.cz The successful co-crystallization of a C2-butyl furo[2,3-c]quinoline, a close analog, with the human TLR8 ectodomain provided a definitive view of its binding conformation and interactions within the receptor pocket, offering a solid foundation for structure-based drug design. acs.org
Mechanistic and Preclinical Investigations of Furo 2,3 C Pyridin 7 Amine Bioactivity
Elucidation of Molecular Targets and Signaling Pathways
Research into furo[2,3-c]pyridine-based compounds has identified several distinct molecular targets, highlighting the scaffold's versatility. These targets range from protein kinases involved in cell growth and inflammation to receptors of the innate immune system and viral enzymes.
Kinase Inhibition Profiles (e.g., TAK1, EGFR, CDK2, PIM)
The furo[2,3-c]pyridine (B168854) nucleus has proven to be a viable pharmacophore for the development of protein kinase inhibitors. Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. google.com
Derivatives of 7-aminofuro[2,3-c]pyridine have been identified as potent inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1). acs.org TAK1 is a key mediator in inflammatory and cancer signaling pathways. Optimization studies led to the discovery of compounds with significant potency and improved pharmacokinetic profiles, demonstrating activity in in vivo models of ovarian cancer. acs.org The development process involved leveraging molecular modeling and metabolic prediction to enhance kinase selectivity. acs.org
The furo[2,3-c]pyridine core has also been incorporated into inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in non-small cell lung cancer (NSCLC). nih.govnih.gov Certain furopyridine derivatives have demonstrated inhibitory activity against not only the wild-type EGFR but also clinically relevant drug-resistant mutants like L858R/T790M and the triple-mutant L858R/T790M/C797S. nih.govnih.gov
Furthermore, the closely related isomeric furo[2,3-b]pyridine (B1315467) scaffold has been used to develop inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.govfrontiersin.org CDK2 is a crucial regulator of the cell cycle, and its inhibition is a strategy for cancer therapy. Studies have reported furo[2,3-b]pyridine derivatives with potent CDK2/cyclin A2 inhibitory activity, with some compounds showing IC50 values comparable to or better than the reference inhibitor roscovitine. nih.govfrontiersin.org
The broader furo- and thieno-pyridine carboxamide class of compounds has also been explored for inhibitory activity against Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. nih.gov PIM kinases are involved in cell survival and proliferation, making them attractive targets in oncology. nih.gov
Interactive Table: Kinase Inhibition Profile of Furo[2,3-c]pyridine Derivatives and Related Isomers
| Compound Class | Target Kinase | IC50 Value (µM) | Reference |
| Furo[2,3-b]pyridine Derivative (Compound 4) | CDK2/cyclin A2 | 0.24 | nih.govfrontiersin.org |
| Furo[2,3-b]pyridine Derivative (Compound 11) | CDK2/cyclin A2 | 0.50 | nih.govfrontiersin.org |
| Furo[2,3-b]pyridine Derivative (Compound 1) | CDK2/cyclin A2 | 0.57 | nih.govfrontiersin.org |
| Furo[2,3-b]pyridine Derivative (Compound 8) | CDK2/cyclin A2 | 0.65 | nih.govfrontiersin.org |
| Furo[2,3-b]pyridine Derivative (Compound 14) | CDK2/cyclin A2 | 0.93 | nih.govfrontiersin.org |
| Roscovitine (Reference) | CDK2/cyclin A2 | 0.394 | nih.govfrontiersin.org |
Reverse Transcriptase Inhibition (e.g., HIV-1 NNRTIs)
The furo[2,3-c]pyridine scaffold is a component of certain potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govgoogle.com HIV-1 reverse transcriptase (RT) is a critical enzyme for the viral life cycle, converting the viral RNA genome into DNA. muni.cz NNRTIs bind to an allosteric pocket on the enzyme, non-competitively inhibiting its polymerase activity. muni.cz
One notable example is PNU-142721, a thiopyrimidine derivative containing the furo[2,3-c]pyridine moiety. nih.gov This compound has demonstrated extremely potent inhibitory activity against wild-type HIV-1 RT. nih.gov A key advantage highlighted in preclinical studies is its broad activity against a panel of NNRTI-resistant HIV-1 variants, including those with mutations like P236L, which confers resistance to other NNRTIs. nih.gov This suggests that the furo[2,3-c]pyridine core can be utilized to develop NNRTIs capable of overcoming common drug resistance challenges. google.commdpi.com
Interactive Table: Inhibitory Activity of a Furo[2,3-c]pyridine Derivative (PNU-142721) Against HIV-1 RT
| RT Enzyme Target | IC50 (nM) | Reference |
| Wild-Type (WT) | 20 | nih.gov |
| P236L Mutant | 22 | nih.gov |
Cellular Responses and Mechanistic Potency in In Vitro Models
The interaction of furo[2,3-c]pyridine derivatives with their molecular targets translates into measurable effects on cellular behavior, including the induction of programmed cell death (apoptosis) and the halting of cellular growth. These effects have been primarily studied in the context of oncology.
Induction of Apoptosis and Inhibition of Cell Proliferation
The antiproliferative activity of furo[2,3-c]pyridine-based compounds has been demonstrated across various cancer cell lines. This inhibition of cell growth is often a direct consequence of the molecular mechanisms described previously, such as the inhibition of kinases that drive the cell cycle.
For example, furopyridine derivatives that inhibit CDK2 have shown significant anti-proliferative effects against a range of human cancer cell lines, including colon (HCT-116), breast (MCF-7), liver (HepG2), and lung (A549) cancer cells. nih.govfrontiersin.org Similarly, other studies on isomeric furo[2,3-b]pyridines reported promising cytotoxicity against cervical (HeLa), prostate (DU145), and breast (MCF7, MDA-MB-231) cancer cell lines, with a notable selectivity for tumor cells over normal human fibroblasts. The antiproliferative effects of related pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-8-amines have also been confirmed in cancer cell lines. researchgate.net The induction of apoptosis is a key mechanism of cell death initiated by these compounds.
Interactive Table: Anti-Proliferative Activity (IC50 in µM) of Furo[2,3-b]pyridine Derivatives in Cancer Cell Lines
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Reference |
| Compound 1 | 31.3 | 25.5 | 22.7 | 40.5 | nih.govfrontiersin.org |
| Compound 4 | 44.5 | 19.3 | 44.8 | 36.8 | nih.govfrontiersin.org |
| Compound 8 | 38.8 | 34.6 | 32.7 | 56.4 | nih.govfrontiersin.org |
| Compound 11 | 49.0 | 55.5 | 39.5 | 70.7 | nih.govfrontiersin.org |
| Compound 14 | 41.7 | 28.7 | 28.3 | 48.3 | nih.govfrontiersin.org |
| Doxorubicin (Reference) | 40.0 | 64.8 | 24.7 | 58.1 | nih.govfrontiersin.org |
Immunomodulatory Effects and Cytokine Induction
The bioactivity of the Furo[2,3-c]pyridin-7-amine scaffold is centrally linked to its potent inhibition of TGF-β-activated kinase 1 (TAK1). nih.govnih.gov TAK1 is a critical intracellular signaling molecule that plays a pivotal role in mediating inflammatory and immune responses. researchgate.net It acts as a convergence point for various pro-inflammatory stimuli, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as ligands for Toll-like receptors (TLRs). oncotarget.comthno.org
The mechanism of immunomodulation by this compound derivatives stems from their ability to block the kinase activity of TAK1. This inhibition prevents the downstream activation of major inflammatory signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway. oncotarget.comthno.org TAK1 activation is essential for the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting TAK1, these compounds prevent IκB degradation, thereby blocking NF-κB's translocation to the nucleus and subsequent transcription of a wide array of pro-inflammatory genes. thno.org
Consequently, this targeted inhibition leads to a significant reduction in the production of various cytokines, chemokines, and other inflammatory mediators. thno.orgharvard.edu Preclinical studies on TAK1 inhibitors have demonstrated a broad suppression of cytokine secretion. For instance, TAK1 inhibition effectively blocks the TNFα-induced expression of pro-inflammatory and pro-angiogenic genes such as PTGS2, CXCL8, ICAM1, and VEGF-A. thno.org In models of rheumatoid arthritis, TAK1 inhibitors have been shown to prevent the secretion of numerous cytokines by activated synovial fibroblasts. harvard.edu These findings underscore the role of Furo[2,3-c]pyridin-7-amines as modulators of the immune system, primarily acting through the suppression of TAK1-mediated inflammatory cytokine induction. nih.govresearchgate.net
Table 1: Effects of TAK1 Inhibition by this compound Derivatives on Immune Signaling
| Target Pathway Component | Effect of Inhibition | Downstream Consequences | References |
| TAK1 (MAP3K7) | Direct enzymatic inhibition | Prevents activation of NF-κB and MAPK pathways | nih.govnih.gov |
| NF-κB Pathway | Inhibition of IκB degradation | Reduced transcription of pro-inflammatory genes | oncotarget.comthno.org |
| Cytokine Production | Suppression of expression | Decreased levels of TNF-α, IL-1, CXCL8, VEGF-A | thno.orgharvard.edu |
| Cellular Response | Anti-inflammatory | Attenuation of inflammatory cell signaling | researchgate.net |
In Vivo Efficacy Studies in Disease Models
The therapeutic potential of this compound derivatives, stemming from their role as TAK1 inhibitors, has been evaluated in several preclinical in vivo disease models, particularly in oncology. nih.govoncotarget.com The inhibition of TAK1 has emerged as a rational target for cancer treatment, as the kinase is implicated in promoting cancer cell proliferation, survival, and resistance to therapy. researchgate.netoncotarget.com
A series of optimized 7-aminofuro[2,3-c]pyridine inhibitors were developed and assessed for their pharmacokinetic properties and efficacy. nih.gov These efforts led to the identification of specific compounds, such as compound 13a , which demonstrated not only potent and relatively selective inhibition of TAK1 but also possessed favorable pharmacokinetic profiles in mice. nih.govacs.org This particular compound was subsequently tested in an in vivo xenograft model of ovarian cancer, where it was found to be active, indicating that the compound could achieve sufficient exposure to engage the target and exert a therapeutic effect. nih.govacs.org
Further research has highlighted the potential of this class of compounds in other malignancies. Studies have shown that TAK1 is highly activated in breast cancer, and its inhibition can significantly suppress tumor growth and metastasis. oncotarget.com The use of 7-aminofuro[2,3-c]pyridine inhibitors has been cited in this context as a promising therapeutic strategy. oncotarget.com These inhibitors were shown to repress the proliferation of colon and ovarian cancer cells in vitro, with subsequent in vivo studies in xenograft models confirming a reduction in tumor growth. oncotarget.com
Table 2: Summary of In Vivo Efficacy for this compound Derivatives
| Disease Model | Compound Class/Name | Key Findings | References |
| Ovarian Cancer | 7-aminofuro[2,3-c]pyridine (Compound 13a) | Active in a xenograft model; demonstrated good pharmacokinetic properties. | nih.govacs.org |
| Breast Cancer | 7-aminofuro[2,3-c]pyridine inhibitors | TAK1 inhibition suppressed tumor growth and metastasis. | oncotarget.com |
| Colon Cancer | 7-aminofuro[2,3-c]pyridine inhibitors | Repressed cancer cell proliferation, leading to reduced tumor growth in xenografts. | oncotarget.com |
Therapeutic Applications and Pharmacological Potential of Furo 2,3 C Pyridin 7 Amine Derivatives
Anticancer Therapeutics Development
Derivatives of the furo[2,3-c]pyridine (B168854) scaffold have emerged as a promising class of compounds in the development of novel anticancer therapeutics. acs.orgnih.gov Their multifaceted biological activities have been explored against various cancer types, demonstrating potential through different mechanisms of action. acs.orgnih.gov
Activity against Diverse Cancer Cell Lines and Tumorigenesis Pathways
Furo[2,3-c]pyridine derivatives have shown considerable cytotoxic effects against a range of human cancer cell lines. acs.orgnih.govnih.gov Research has highlighted their potential to inhibit the growth of cancer cells in lung, colon, melanoma, and breast cancers. mdpi.com For instance, certain furopyrimidine derivatives have demonstrated potent antiproliferative activity against 60 human cancer cell lines, with some compounds showing strong cytostatic action against 38 of these lines. nih.gov
One study synthesized a series of novel trifluoromethyl-substituted furo[2,3-b]pyridine (B1315467) and pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives and screened them for anticancer activity against four human cancer cell lines: Neuro-2a, Hela, A549, and COLO 205, as well as a normal human lung cell line, IMR-90. nih.gov The majority of these compounds exhibited promising anticancer activity at concentrations below 25 μM. nih.gov Specifically, compounds 6g , 10a , 10b , and 11a were identified as potential leads with IC50 values of 10, 10.7, 11.0, and 10.5 μM, respectively. nih.gov Compounds 7 and 12a were found to be highly potent, with IC50 values of 5.8 and 3.6 μM, respectively. nih.gov
Another investigation focused on furopyridine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in non-small cell lung cancer (NSCLC). acs.orgnih.gov The cytotoxic effects of these derivatives were tested on A549 (wild-type) and H1975 (double-mutant) NSCLC cell lines. acs.orgnih.gov Notably, the antiproliferative activity of derivative PD18 against A549 cells was comparable to the established drug erlotinib. nih.gov Furthermore, PD18 was more effective against H1975 cells than erlotinib. nih.gov Derivative PD23 also showed significant inhibition of H1975 cells. nih.gov
The table below summarizes the anticancer activity of selected Furo[2,3-c]pyridine derivatives:
Anticancer Activity of Furo[2,3-c]pyridine Derivatives| Compound/Derivative | Cancer Cell Line(s) | Observed Activity (IC50 values) | Reference |
|---|---|---|---|
| PD18 | A549 (NSCLC) | 28.23 ± 2.18 μM | nih.gov |
| PD18 | H1975 (NSCLC) | 29.46 ± 0.93 μM | nih.gov |
| PD23 | H1975 (NSCLC) | 38.79 ± 1.44 μM | nih.gov |
| PD23 | A549 (NSCLC) | 57.19 ± 0.60 μM | nih.gov |
| Compound 7 | Various | 5.8 μM | nih.gov |
| Compound 12a | Various | 3.6 μM | nih.gov |
| Compound 10b | HS 578T (Breast) | GI50 = 1.51 μM, TGI = 4.96 μM | nih.gov |
Exploration in Photodynamic Therapy
The unique photochemical properties of certain furo[2,3-c]pyridine derivatives have led to their investigation in the field of photodynamic therapy (PDT). PDT is a treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death in targeted tissues. elaba.ltmdpi.comscielo.br
A novel furo[3,2-c]pyridine-based photosensitizer with aggregation-induced emission (AIE) characteristics, named LIQ-TF , has been developed. rsc.org This photosensitizer demonstrated near-infrared emission, a high quantum yield, and efficient generation of both singlet oxygen (¹O₂) and hydroxyl radicals (˙OH). rsc.org These properties make it a promising candidate for specific imaging and photodynamic ablation of pathogenic cells. rsc.org Furo derivatives, in general, are being explored for their potential in PDT.
Antiviral Agent Research (e.g., for HIV-1)
The furo[2,3-c]pyridine scaffold has been identified as a valuable pharmacophore in the quest for new antiviral agents, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). acs.org Derivatives of this class have shown potent inhibitory activity against HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. acs.orgsmolecule.com
One class of derivatives, the furo[2,3-c]pyridine thiopyrimidines, has been discovered to possess broad activity against several NNRTI-resistant variants of HIV-1. acs.org Intensive evaluation of this class led to the selection of PNU-142721 as a clinical candidate. acs.org This compound and its related derivatives, 10 and 11 , were found to be extremely potent against wild-type RT, with IC50 values ranging from 20 to 85 nM. acs.org They also demonstrated exceptional potency against the P236L RT mutant. acs.org
Furthermore, dihydrofuro[3,4-d]pyrimidine derivatives have been designed as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Compounds 13c2 and 13c4 from this series were exceptionally potent against a wide range of HIV-1 strains with single NNRTI-resistant mutations, showing superior activity compared to the established drug etravirine (B1671769) (ETV). nih.gov The most active compound, 13c2 , also exhibited favorable pharmacokinetic properties. nih.gov
The table below presents the anti-HIV-1 activity of selected Furo[2,3-c]pyridine derivatives:
Anti-HIV-1 Activity of Furo[2,3-c]pyridine Derivatives| Compound/Derivative | Target | Observed Activity (EC50/IC50 values) | Reference |
|---|---|---|---|
| PNU-142721, 10, 11 | Wild-Type HIV-1 RT | 20-85 nM (IC50) | acs.org |
| 13c2 | Wild-Type HIV-1 | 1.1-2.0 nM (EC50) | nih.gov |
| 13c4 | HIV-1 Resistant Strains | 0.9–8.4 nM (EC50) | nih.gov |
| 14b | HIV-1 Resistant Strains | 5.79-28.3 nM (EC50) | kuleuven.be |
| 16c | HIV-1 Resistant Strains | 2.85-18.0 nM (EC50) | kuleuven.be |
Development as Immunological Adjuvants for Vaccines
Furo[2,3-c]pyridine derivatives have shown significant promise as immunological adjuvants, which are substances that enhance the body's immune response to an antigen. nih.govnih.govcore.ac.uk These compounds have been identified as selective agonists for Toll-like receptor 8 (TLR8), a key component of the innate immune system. nih.govwipo.int
Activation of TLR8 is associated with enhanced adaptive immune responses, making TLR8 agonists attractive candidates for vaccine adjuvants. nih.gov A series of 4-amino-furo[2,3-c]quinolines have been discovered to exhibit pure TLR8-agonistic activity, leading to strong induction of interferon-γ (IFN-γ), IL-12, and IL-18. nih.gov This pure TLR8 agonism, without detectable TLR7 activity, is a significant advantage. nih.gov
In another study, a library of 2,3-diamino-furo[2,3-c]pyridines was synthesized and found to activate TLR8-dependent NF-κB signaling. nih.gov The most active compound in this series demonstrated prominent adjuvant effects in immunization studies with rabbits. nih.gov Notably, these furo[2,3-c]pyridines did not induce proinflammatory cytokines but did upregulate several chemokine ligand genes, suggesting they may be devoid of local or systemic reactogenicity. nih.gov
Antimicrobial and Anti-infective Research (e.g., Anti-TB, Anti-Trypanosomal)
The therapeutic potential of furo[2,3-c]pyridine derivatives extends to the fight against infectious diseases, with demonstrated activity against various bacteria, fungi, and protozoan parasites. researchgate.netresearchgate.netresearchgate.net
In the realm of antibacterial research, new 8(9)-amino-substituted derivatives of furo(thieno)[3,2-d]pyrimidin-7(8)-ones have been synthesized and shown to possess antimicrobial activity. researchgate.net Additionally, a series of 4-hetarylpyrazoles and furo[2,3-c]pyrazoles were prepared and screened for their antibacterial activity against Gram-positive (Bacillus subtilis, Bacillus thuringiensis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net Compound 12 showed activity equal to chloramphenicol (B1208) against B. subtilis. researchgate.net
For anti-tuberculosis (anti-TB) applications, derivatives of pyrrolo[2,3-d]pyrimidine have been explored as antitubercular agents. nih.govresearchgate.net One study highlighted a derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, with a potent MIC90 value of 0.488 μM against Mycobacterium tuberculosis and no cytotoxicity. nih.gov
Furthermore, furo[2,3-b]pyridine derivatives have been investigated for their anti-trypanosomal activity against Trypanosoma cruzi and Trypanosoma brucei. researchgate.net A set of 57 heterocyclic compounds, including furopyridine cores, were evaluated, with 29 compounds showing activity against T. cruzi and 19 against T. brucei brucei at concentrations below 10 μM. researchgate.net
The table below shows the antimicrobial activity of selected Furo[2,3-c]pyridine derivatives:
Antimicrobial and Anti-infective Activity of Furo[2,3-c]pyridine Derivatives| Compound/Derivative | Target Organism | Observed Activity (MIC/EC50/IC50) | Reference |
|---|---|---|---|
| Compound 12 | Bacillus subtilis | 3.125 μg/mL (MIC) | researchgate.net |
| N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d] pyrimidin-4-amine | Mycobacterium tuberculosis | 0.488 μM (MIC90) | nih.gov |
| Furopyridine Derivatives | Trypanosoma cruzi | <10 μM (EC50) | researchgate.net |
| Furopyridine Derivatives | Trypanosoma brucei brucei | <10 μM (EC50) | researchgate.net |
Neuropharmacological and Other Therapeutic Exploration (e.g., antipsychotic, anxiolytic)
The structural similarities of furo[3,2-c]pyridines to known psychoactive compounds have prompted their investigation for potential neuropharmacological applications, including as antipsychotic and anxiolytic agents. nih.govacs.orgresearchgate.net
Research has shown that pharmacophores containing the thieno- and furo[3,2-c]pyridine (B1313802) ring systems exhibit potential antipsychotic activity. researchgate.net Derivatives of 4-(1-piperazinyl)furo[3,2-c]pyridine have demonstrated significant activity in preclinical models of antipsychotic efficacy. nih.gov While these compounds showed potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, their interaction with the dopamine (B1211576) D2 receptor was weak. nih.gov Electrophysiological studies indicated that furo[3,2-c]pyridine derivatives have distinct effects on dopamine neurons in the A9 and A10 areas of the brain, suggesting a unique mechanism of action compared to their thieno-analogs. nih.gov
Beyond antipsychotic potential, furo[2,3-c]pyridine derivatives have been explored for other therapeutic applications, including as anti-inflammatory agents. nih.gov The diverse biological activities of this scaffold suggest a broad potential for further therapeutic exploration. smolecule.comresearchgate.net
Advanced Research Methodologies and Computational Approaches in Furo 2,3 C Pyridine Studies
X-ray Crystallography and Co-crystal Structure Analysis with Target Proteins
X-ray crystallography stands as a cornerstone technique for determining the precise three-dimensional atomic structure of Furo[2,3-c]pyridin-7-amine and its derivatives. This method provides invaluable, high-resolution insights that are fundamental to structure-based drug design. hitgen.com By obtaining crystal structures of these compounds, researchers can visualize atomic details, which empowers chemists to optimize lead compounds with greater speed and confidence. hitgen.com
A particularly powerful application of this technique is the analysis of co-crystal structures, where the furo[2,3-c]pyridine (B168854) compound is crystallized while bound to a target protein. This approach offers a detailed snapshot of the protein-ligand interactions at the atomic level. For instance, the co-crystal structures of 7-aminofuro[2,3-c]pyridine inhibitors with target proteins like TAK1 have been instrumental in optimizing these compounds. researchgate.net The structural information gleaned from such analyses can reveal key binding modes and interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for the compound's activity. This detailed understanding significantly shortens the iterative cycles required in the drug design process. researchgate.net
The process often involves high-throughput screening of numerous crystallization conditions to obtain crystals of suitable quality for diffraction experiments. hitgen.com Once crystals are obtained, they are exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and, ultimately, the atomic structure of the molecule. hitgen.com
Computational Chemistry Techniques: Molecular Docking, Molecular Dynamics, and In Silico Screening
Computational chemistry techniques are indispensable tools in the study of this compound, enabling the prediction of binding affinities, the exploration of dynamic behavior, and the screening of large virtual libraries.
Molecular Docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the furo[2,3-c]pyridine scaffold, docking studies have been employed to investigate their binding modes within the active sites of various enzymes. nih.govresearchgate.net These simulations can identify crucial interactions, such as those with key amino acid residues like Lys101, Tyr181, and Trp229 in the context of HIV-1 reverse transcriptase inhibitors. frontiersin.org The docking scores obtained from these simulations provide an estimation of the binding affinity, helping to prioritize compounds for further experimental testing. frontiersin.org
Molecular Dynamics (MD) simulations offer a more dynamic view of the protein-ligand complex, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the predicted binding poses from molecular docking. nih.govresearchgate.net MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to understand the flexibility of the complex. frontiersin.org Parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed to evaluate the stability of the system over the simulation period. frontiersin.org
In Silico Screening , also known as virtual screening, involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach allows for the rapid and cost-effective screening of vast chemical spaces that would be impractical to screen experimentally. For furo[2,3-c]pyridine-related structures, in silico screening has been utilized to discover derivatives with high binding energies and to investigate protein-ligand interactions. nih.govresearchgate.net
| Computational Technique | Application in Furo[2,3-c]pyridine Research | Key Findings/Insights |
| Molecular Docking | Predicting binding modes of furo[2,3-c]pyridine derivatives in target proteins. | Identification of key amino acid interactions and prediction of binding affinity. frontiersin.org |
| Molecular Dynamics | Assessing the stability of protein-ligand complexes over time. | Understanding the dynamic behavior and conformational changes upon binding. frontiersin.org |
| In Silico Screening | Searching large compound libraries for potential active derivatives. | Rapid identification of novel hit compounds for further investigation. nih.govresearchgate.net |
Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties and chemical reactivity of this compound and its analogs. researchgate.net These theoretical methods provide a deeper understanding of the molecule's behavior at the subatomic level.
By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the molecule's electronic band gap. researchgate.net This energy difference is a key indicator of chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, QM calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. researchgate.net These maps are useful for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other chemical species. researchgate.net Natural Bond Orbital (NBO) analysis is another QM-based method used to study charge delocalization and intramolecular interactions, providing insights into the molecule's stability. researchgate.netresearchgate.net
Advanced Spectroscopic Characterization (NMR, HRMS, IR) for Structural Elucidation and Purity Validation in Research
A suite of advanced spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of newly synthesized this compound derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for determining the carbon-hydrogen framework of a molecule. nih.gov The chemical shifts, coupling constants, and integration values in an NMR spectrum provide detailed information about the connectivity and chemical environment of each atom. nih.govyoutube.com
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the confirmation of its elemental composition. nih.gov This technique is crucial for verifying the identity of a synthesized molecule.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. youtube.comrsc.org Characteristic absorption bands in the IR spectrum can confirm the presence of specific groups, such as N-H or C=O bonds. rsc.org
Together, these spectroscopic methods provide a comprehensive characterization of the synthesized compounds, ensuring their structural integrity and purity, which is a prerequisite for any further biological or computational studies.
| Spectroscopic Technique | Information Provided |
| ¹H and ¹³C NMR | Detailed connectivity and chemical environment of atoms. nih.gov |
| HRMS | Precise molecular weight and elemental composition. nih.gov |
| IR Spectroscopy | Presence of specific functional groups. rsc.org |
High-Throughput Screening (HTS) and Chemical Library Development
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. acs.org This methodology has been instrumental in identifying initial "hit" compounds from large chemical libraries, which can then be optimized to produce more potent and selective leads.
The development of diverse chemical libraries containing furo[2,3-c]pyridine scaffolds is a key strategy in drug discovery. ijpsonline.com These libraries are designed to cover a broad chemical space, increasing the probability of finding compounds with the desired biological activity. Furo[2,3-c]pyridines have been included in such libraries due to their potential as privileged structures in medicinal chemistry. ijpsonline.com For example, micromolar hits of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 were initially identified through high-throughput screening campaigns. researchgate.net
The intersection of HTS with advanced computational methods and structural biology provides a powerful and integrated approach to modern drug discovery, enabling the efficient identification and optimization of novel therapeutic agents based on the this compound scaffold.
Future Research Directions and Emerging Challenges in Furo 2,3 C Pyridin 7 Amine Research
Innovation in Synthetic Strategies and Sustainable Production Methods
The development of novel and efficient synthetic routes is crucial for the exploration and production of Furo[2,3-c]pyridin-7-amine and its analogues. Future research is focused on creating more direct, high-yield, and environmentally friendly synthesis methods.
One innovative approach involves multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction. researchgate.net While typically used for imidazo-fused scaffolds, the use of pyridoxal (B1214274) as the aldehyde component can lead to the formation of a furo[2,3-c]pyridine (B168854) skeleton. researchgate.netnih.gov Further optimization of this "unusual GBB product" pathway could provide a streamlined synthesis of diverse 2,3-diamino-furo[2,3-c]pyridine derivatives. researchgate.netnih.gov
Other established methods that are being refined for furopyridine synthesis include:
Palladium-Copper Coupling and Cyclization: A strategy for constructing the furan (B31954) ring involves the Pd-Cu coupling of an iodopyridine with TMS-acetylene, followed by cyclization with a copper salt to afford the furo[2,3-c]pyridine core. acs.org
Pictet-Spengler Reaction: This reaction can be used to synthesize the related tetrahydrofuro[3,2-c]pyridine core, which is also found in many bioactive compounds. beilstein-journals.org
C-H Activation: Direct functionalization of the furopyridine core through C-H activation reactions offers a modern and efficient way to decorate the scaffold and generate diverse analogues. nih.gov
A significant challenge and area of innovation is the shift towards sustainable and green chemistry. researchgate.netnih.gov This involves using eco-friendly solvents, reducing reaction times through methods like microwave-assisted synthesis, and utilizing renewable starting materials. nih.govvulcanchem.com The valorization of chitin, an abundant biopolymer, is being explored for producing nitrogen-containing heterocyclic compounds, offering a potential sustainable alternative to fossil-fuel-based production. rsc.org
Table 1: Comparison of Synthetic Methods for Furopyridine Scaffolds
| Synthetic Strategy | Key Features | Potential Advantages | Relevant Citations |
|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) Reaction | Three-component reaction using an aldehyde, an amidine, and an isonitrile. Using pyridoxal leads to a furo[2,3-c]pyridine skeleton. | One-pot synthesis, potential for high diversity. | researchgate.netnih.gov |
| Palladium-Copper Coupling | Involves Sonogashira coupling followed by copper-catalyzed cyclization. | Efficient construction of the furan ring system. | acs.org |
| Pictet-Spengler Reaction | Condensation of a furanic amine with an aldehyde followed by acid-catalyzed cyclization. | Effective for producing hydrogenated furopyridine cores. | beilstein-journals.org |
| C-H Activation/Amination | Direct functionalization of the core scaffold. | Atom-economical, allows for late-stage diversification. | nih.gov |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Reduced reaction times, potential for higher yields and cleaner reactions. | vulcanchem.com |
Identification of Novel Therapeutic Indications and Unexplored Biological Targets
Derivatives of the furopyridine scaffold have shown activity against a wide range of biological targets, suggesting a broad therapeutic potential for this compound and related compounds. A key future direction is the systematic exploration of new therapeutic applications and the deconvolution of their mechanisms of action.
Known biological targets for furopyridine-based compounds include:
Janus Kinases (JAKs): Derivatives of 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amine have been identified as potent inhibitors of all four JAK isoforms, showing potential for treating immune-mediated inflammatory diseases like rheumatoid arthritis. univ-paris13.frnih.gov
HIV-1 Reverse Transcriptase (RT): The furo[2,3-c]pyridine thiopyrimidine class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has demonstrated broad activity against drug-resistant variants of HIV-1. acs.org
Toll-like Receptor 8 (TLR8): Certain 2,3-diamino-furo[2,3-c]pyridines specifically activate TLR8, suggesting their use as adjuvants to enhance immune responses, particularly in neonatal settings. nih.govnih.gov
H+/K+-ATPase (Proton Pump): A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed as potassium-competitive acid blockers (P-CABs) for potential gastrointestinal applications. nih.gov
Transforming Growth Factor-β-activated Kinase 1 (TAK1): 7-Aminofuro[2,3-c]pyridine derivatives have been identified as inhibitors of TAK1, a target relevant to inflammation and cancer. researchgate.net
Cyclin-Dependent Kinase 2 (CDK2): Some furopyridine derivatives have shown inhibitory activity against CDK2, a key regulator of the cell cycle, indicating potential as anti-proliferative agents for cancer therapy. mdpi.comresearchgate.net
Future research should focus on screening this compound libraries against broader panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families to uncover novel activities. Furthermore, exploring their potential in neglected tropical diseases, such as trypanosomiasis, where related scaffolds have shown promise, is a valuable avenue. nih.gov
Table 2: Investigated Biological Targets for Furopyridine Derivatives
| Biological Target | Therapeutic Indication | Compound Class | Relevant Citations |
|---|---|---|---|
| Janus Kinases (JAKs) | Rheumatoid Arthritis, Inflammatory Diseases | Tetrahydrofuro[3,2-c]pyridinyl pyrimidin-2-amines | univ-paris13.frnih.gov |
| HIV-1 Reverse Transcriptase | HIV/AIDS | Furo[2,3-c]pyridine thiopyrimidines | acs.org |
| Toll-like Receptor 8 (TLR8) | Immunotherapy, Vaccine Adjuvant | 2,3-diamino-furo[2,3-c]pyridines | nih.govnih.gov |
| H+/K+-ATPase | Acid-related Gastrointestinal Disorders | 1H-pyrrolo[2,3-c]pyridine-7-amines | nih.gov |
| TAK1 | Inflammation, Cancer | 7-aminofuro[2,3-c]pyridines | researchgate.net |
| CDK2 | Cancer | Ethyl 3-amino-furo[2,3-b]pyridine-2-carboxylates | mdpi.comresearchgate.net |
| Trypanosomal targets | Trypanosomiasis (Chagas disease, HAT) | Furo[2,3-b]pyridines | nih.gov |
Rational Design and Optimization for Enhanced Potency, Selectivity, and Drug-like Properties
A significant challenge in drug development is optimizing a "hit" compound into a "lead" with suitable properties for clinical investigation. Rational drug design, guided by molecular modeling and structure-activity relationship (SAR) studies, is paramount for enhancing the potency, selectivity, and pharmacokinetic profile of this compound derivatives. bbau.ac.in
Systematic SAR studies have already proven effective. For instance, in the development of JAK inhibitors, molecular modeling helped rationalize the importance of specific chemical groups, such as the cyanoacetyl and phenylmorpholine moieties, for potent inhibition. univ-paris13.frnih.gov Similarly, the design of potassium-competitive acid blockers was based on a docking model that guided the introduction of substituents to access specific lipophilic and polar sites in the target enzyme. nih.gov
Future optimization efforts will likely involve:
Structure-Based Design: Utilizing X-ray crystallography or cryo-electron microscopy of the target protein in complex with a this compound analogue to directly visualize binding interactions and guide modifications.
Computational Chemistry: Employing techniques like free energy perturbation (FEP) and molecular dynamics (MD) simulations to predict the binding affinity of new designs and prioritize synthesis. acs.org
Fragment-Based Drug Discovery (FBDD): Using small fragments that bind to the target as starting points for growing or linking into more potent molecules based on the this compound scaffold.
Improving Drug-like Properties: Modifying the core structure to improve metabolic stability, solubility, and cell permeability, while reducing potential off-target effects and toxicity. This includes strategies like creating prodrugs to enhance bioavailability. bbau.ac.ingoogle.com
Investigation of Combination Therapy Approaches and Synergistic Effects
The complexity of many diseases, particularly cancer and infectious diseases with high rates of drug resistance, often necessitates combination therapy. An emerging research area is to investigate the potential of this compound derivatives as components of combination regimens.
For example, in HIV treatment, the development of more potent NNRTIs is driven by their potential use in combination therapy to suppress the virus more effectively and delay the emergence of resistant strains. acs.org A potent this compound-based NNRTI could be a valuable partner for other antiretroviral agents.
Another approach is the creation of hybrid molecules that combine the Furo[2,3-c]pyridine scaffold with another pharmacophore to achieve synergistic effects. nih.gov This strategy aims to have a single molecule act on multiple targets or pathways, potentially leading to enhanced efficacy and a lower likelihood of resistance. Research into coumarin–furo[2,3-d]pyrimidone hybrids has shown that linking two active scaffolds can produce a synergistic effect. nih.gov
Future studies should systematically evaluate this compound derivatives in combination with standard-of-care agents for their targeted diseases (e.g., with methotrexate (B535133) for rheumatoid arthritis or with other chemotherapeutics for cancer) to identify synergistic or additive interactions.
Preclinical and Clinical Development Considerations
Advancing a promising compound from the laboratory to the clinic is a complex, multi-stage process. Several Furo[2,3-c]pyridine derivatives have already been advanced into preclinical development based on promising in vivo efficacy and favorable pharmacokinetic properties. univ-paris13.frnih.gov
Key considerations for the preclinical and clinical development of this compound-based candidates include:
Pharmacokinetics (ADME): Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound in animal models to ensure it can reach the target tissue at therapeutic concentrations.
Toxicology: Conducting comprehensive safety pharmacology and toxicology studies under Good Laboratory Practice (GLP) conditions to identify any potential liabilities before human trials.
Biomarker Development: Identifying and validating biomarkers that can be used in clinical trials to monitor the drug's biological activity and predict patient response. For TLR8 agonists, this could involve measuring downstream cytokines like IL-12 and TNF-α. nih.gov
Patient Selection: For targeted therapies, such as specific kinase inhibitors, developing a companion diagnostic to select patients most likely to benefit from the treatment is crucial.
The journey from a promising lead compound to an approved drug is fraught with challenges, but the diverse biological activities and chemical tractability of the this compound scaffold make it a compelling area for continued research and development.
Q & A
What are the established synthetic routes for Furo[2,3-c]pyridin-7-amine, and how can reaction conditions be optimized for higher yields?
Synthesis of this compound (C₇H₆N₂O, CAS 1140240-20-5) typically involves heterocyclic ring formation and functional group introduction. A validated method includes:
- Cyclization strategies : Using precursors like substituted pyridines or furans under controlled conditions (e.g., Buchwald-Hartwig amination for amine group installation) .
- Multi-step protocols : For example, coupling reactions (e.g., Suzuki-Miyaura) to attach substituents, followed by deprotection or reduction steps .
- Optimization parameters : Solvent polarity (e.g., dichloromethane for solubility), temperature (room temperature to 80°C), and catalysts (e.g., Pd-based catalysts for cross-coupling) significantly influence yield. Purity (>95%) is confirmed via HPLC .
How can researchers confirm the structural integrity of this compound and its derivatives?
Structural validation requires a combination of techniques:
- Spectroscopic methods :
- X-ray crystallography : Single-crystal analysis resolves bond angles and torsional strain, as demonstrated in related furopyridine analogs .
What strategies address regioselectivity challenges during functionalization of this compound?
Regioselective modification is critical for SAR studies. Key approaches include:
- Directing groups : Temporary protection of the amine (-NH₂) with Boc groups to direct electrophilic substitution to the 3-position of the pyridine ring .
- Metal-mediated reactions : Palladium-catalyzed C-H activation at specific positions (e.g., 4-position) using ligands like SPhos for controlled functionalization .
- Computational modeling : DFT calculations predict electron density distributions to identify reactive sites .
How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina. For example, furopyridine analogs show binding affinity to B-Raf (ΔG ≈ -9.2 kcal/mol) .
- QSAR models : Correlate substituent properties (e.g., Hammett σ values) with activity data to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in development .
How should researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from:
- Purity issues : Trace solvents (e.g., DMSO) or unreacted intermediates may skew assay results. Validate purity via LC-MS before testing .
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements using identical cell lines and incubation times) .
- Structural confirmation : Re-evaluate active compounds with X-ray/NMR to rule out isomerization or degradation .
What methodologies are recommended for structure-activity relationship (SAR) studies of this compound analogs?
- Derivative libraries : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) at positions 2, 4, and 7 .
- Biological assays :
- Data analysis : Apply multivariate regression to identify critical substituent effects on potency .
What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Key issues : Low yields in cross-coupling steps, purification difficulties due to polar byproducts.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
